molecular formula C5H9N3O B1598010 3-ethoxy-5-methyl-1H-1,2,4-triazole CAS No. 89417-84-5

3-ethoxy-5-methyl-1H-1,2,4-triazole

Cat. No. B1598010
CAS RN: 89417-84-5
M. Wt: 127.14 g/mol
InChI Key: JCBHPAUCBLYNRL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1H-1,2,4-triazole is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. Its chemical formula is C₅H₈N₄O . Triazoles, including this compound, exhibit diverse biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .


Synthesis Analysis

The synthesis of triazole compounds has attracted significant attention due to their importance in medicinal chemistry. Various nitrogen sources have been employed in the past 20 years to synthesize triazoles. These methods include copper-catalyzed azide-alkyne cycloaddition (CuAAC), hydrazone-based reactions, and other innovative approaches .


Molecular Structure Analysis

The molecular structure of 3-ethoxy-5-methyl-1H-1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms. It can exist in tautomeric forms, namely, 1,2,3-triazole and 1,2,4-triazole . These derivatives play a crucial role in various medicinal scaffolds, including antifungals, antivirals, and anticancer drugs .


Chemical Reactions Analysis

Several synthetic methods have been explored for triazole derivatives. For instance, amide hydrazones have been used to synthesize 4,5-dihydro-1H-1,2,4-triazoles. Copper-catalyzed reactions have also been employed to selectively produce 1,4- and 2,4-disubstituted-1,2,3-triazoles .

properties

IUPAC Name

3-ethoxy-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3-9-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBHPAUCBLYNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377703
Record name 3-ethoxy-5-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-5-methyl-1H-1,2,4-triazole

CAS RN

89417-84-5
Record name 3-ethoxy-5-methyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89417-84-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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